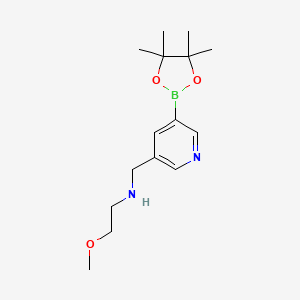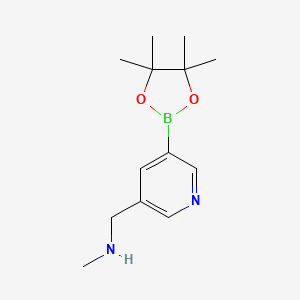
2-Chloro-5-cyclopropylbenzoic acid
Overview
Description
2-Chloro-5-cyclopropylbenzoic acid is a chemical compound with the CAS Number: 1119088-88-8 . It has a molecular weight of 196.63 and its IUPAC name is 2-chloro-5-cyclopropylbenzoic acid . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 2-Chloro-5-cyclopropylbenzoic acid is1S/C10H9ClO2/c11-9-4-3-7 (6-1-2-6)5-8 (9)10 (12)13/h3-6H,1-2H2, (H,12,13) . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
2-Chloro-5-cyclopropylbenzoic acid is a powder that is stored at room temperature . It has a molecular weight of 196.63 .Scientific Research Applications
Synthesis of Heterocyclic Scaffolds
2-Chloro-5-cyclopropylbenzoic acid, while not directly mentioned, shares structural similarities with compounds used in the synthesis of heterocyclic scaffolds. For example, 4-Chloro-2-fluoro-5-nitrobenzoic acid is used as a multireactive building block in heterocyclic oriented synthesis (HOS), creating diverse nitrogenous heterocycles significant in drug discovery (Křupková et al., 2013).
Crystal Engineering of Molecular Salts/Cocrystals
2-Chloro-4-nitrobenzoic acid (2c4n), a compound structurally related to 2-Chloro-5-cyclopropylbenzoic acid, is used in crystal engineering to synthesize molecular salts with pyridyl and benzoic acid derivatives. This involves studying weak halogen bonds and their role in crystal stabilization (Oruganti et al., 2017).
Dearomatization Studies
Compounds like 2-methylphenols, chemically similar to 2-Chloro-5-cyclopropylbenzoic acid, have been used in regioselective dearomatization studies, leading to the creation of new organic compounds (Quideau et al., 2005).
Acid-Base Multicomponent Systems
Research on acid-base multicomponent systems involves compounds like 2-chloro-5-nitrobenzoic acid, which are used to investigate crystal structures, thermal stability, and photoluminescent properties of molecular salts (Croitor et al., 2020).
Continuous Flow Synthesis
2,4,5-Trifluorobenzoic acid, structurally analogous to 2-Chloro-5-cyclopropylbenzoic acid, is synthesized using microflow processes for applications in pharmaceutical industry and material science (Deng et al., 2015).
Systemic Acquired Resistance in Plants
Chlorinated salicylates, related to 2-Chloro-5-cyclopropylbenzoic acid, have been studied for their role in inducing systemic acquired resistance in plants against pathogens (Silverman et al., 2005).
Safety and Hazards
The safety information for 2-Chloro-5-cyclopropylbenzoic acid indicates that it may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-chloro-5-cyclopropylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c11-9-4-3-7(6-1-2-6)5-8(9)10(12)13/h3-6H,1-2H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIIIRQNCBLJGOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-cyclopropylbenzoic acid | |
CAS RN |
1119088-88-8 | |
| Record name | 2-chloro-5-cyclopropylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![{2-[Dimethyl(4-methylphenyl)silyl]phenyl}methanol](/img/structure/B1398704.png)


![(2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid](/img/structure/B1398713.png)


![(S)-3,3,6,6-Tetramethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B1398717.png)